molecular formula C21H37N5O9S B12367384 Ac-Ala-Met-Val-Ser-Ser-OH

Ac-Ala-Met-Val-Ser-Ser-OH

Cat. No.: B12367384
M. Wt: 535.6 g/mol
InChI Key: IATNOINKSSVNGI-YDMUCJKGSA-N
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Description

The compound Ac-Ala-Met-Val-Ser-Ser-OH is a peptide consisting of the amino acids alanine, methionine, valine, serine, and serine, with an acetyl group at the N-terminus and a hydroxyl group at the C-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ala-Met-Val-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and further purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

Ac-Ala-Met-Val-Ser-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Ac-Ala-Met-Val-Ser-Ser-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme substrates.

    Medicine: Potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-Ala-Met-Val-Ser-Ser-OH depends on its specific biological activity. For example, if it acts as an antimicrobial peptide, it may disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved can vary but often include interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH: Another peptide with a similar sequence but additional amino acids.

    Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A peptide with a different sequence but similar structural features.

Uniqueness

Ac-Ala-Met-Val-Ser-Ser-OH: is unique due to its specific sequence and the presence of two serine residues, which can influence its biological activity and interactions. Its simplicity makes it a valuable model for studying peptide behavior and reactions.

Properties

Molecular Formula

C21H37N5O9S

Molecular Weight

535.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C21H37N5O9S/c1-10(2)16(20(33)24-14(8-27)19(32)25-15(9-28)21(34)35)26-18(31)13(6-7-36-5)23-17(30)11(3)22-12(4)29/h10-11,13-16,27-28H,6-9H2,1-5H3,(H,22,29)(H,23,30)(H,24,33)(H,25,32)(H,26,31)(H,34,35)/t11-,13-,14-,15-,16-/m0/s1

InChI Key

IATNOINKSSVNGI-YDMUCJKGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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